molecular formula C7H7F B1218778 2-Fluorotoluene CAS No. 95-52-3

2-Fluorotoluene

Cat. No.: B1218778
CAS No.: 95-52-3
M. Wt: 110.13 g/mol
InChI Key: MMZYCBHLNZVROM-UHFFFAOYSA-N
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Description

It is a colorless liquid with a slightly aromatic odor and is primarily used as an intermediate in organic synthesis . The compound is characterized by the presence of a fluorine atom attached to the benzene ring, which significantly influences its chemical properties and reactivity.

Biochemical Analysis

Biochemical Properties

2-Fluorotoluene plays a role in biochemical reactions primarily as a substrate in organic synthesis. It interacts with various enzymes and proteins, particularly those involved in oxidation and reduction reactions. For instance, it reacts with strong oxidizing agents and reducing agents . The interactions with these biomolecules are generally characterized by the formation of intermediate compounds that further participate in biochemical pathways.

Cellular Effects

The effects of this compound on cells and cellular processes are significant. It has been observed to cause respiratory irritation upon inhalation . Prolonged exposure to its vapors can lead to systemic toxic effects, impacting cellular metabolism and gene expression. The compound influences cell signaling pathways by interacting with cellular receptors and enzymes, potentially altering normal cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with various biomolecules. It is known to react with strong oxidizing and reducing agents, which can lead to enzyme inhibition or activation . These interactions can result in changes in gene expression and cellular metabolism, affecting overall cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable but can degrade under certain conditions, such as exposure to strong oxidizing agents . Long-term exposure in in vitro or in vivo studies has shown that it can cause systemic toxic effects, impacting cellular function and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may cause mild respiratory irritation, while higher doses can lead to significant toxic effects, including systemic toxicity . Studies have shown that there are threshold effects, where the severity of the impact increases with the dosage.

Metabolic Pathways

This compound is involved in metabolic pathways that include oxidation and reduction reactions. It interacts with enzymes such as oxidases and reductases, which facilitate its conversion into various metabolites . These metabolic processes can affect the levels of metabolites and the overall metabolic flux within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It is known to be insoluble in water and may accumulate in lipid-rich areas of the cell . This distribution pattern can influence its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It is likely to be found in lipid-rich areas such as the cell membrane and organelles like the endoplasmic reticulum . The localization can affect its activity and function, potentially leading to localized toxic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluorotoluene can be synthesized through several methods, including:

Industrial Production Methods: In industrial settings, this compound is typically produced via the halogen exchange reaction due to its efficiency and cost-effectiveness. The reaction is carried out in a high-temperature reactor with a suitable catalyst to facilitate the exchange of chlorine with fluorine .

Chemical Reactions Analysis

2-Fluorotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Comparison with Similar Compounds

Biological Activity

2-Fluorotoluene (C7H7F) is a fluorinated aromatic compound that has garnered attention in various fields, including environmental science, medicinal chemistry, and industrial applications. This article explores the biological activity of this compound, highlighting its metabolic pathways, toxicity, and potential applications.

This compound is characterized by its fluorine substituent on the aromatic ring, which influences its reactivity and biological interactions. It is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Metabolic Pathways

Research indicates that this compound can be metabolized by certain fungi, which utilize it as a carbon and energy source. A study demonstrated that various deuteromycete fungi could degrade this compound, with specific metabolic pathways leading to the formation of fluorinated benzoates and catecholic intermediates. The degradation process involves initial oxidation at the methyl group or the aromatic ring, which is a significant step in understanding its environmental impact and bioremediation potential .

Table 1: Metabolic Activity of Fungi on this compound

Fungal Strain Degradation Rate (mg/g dry wt) Metabolites Produced
Cunninghamella echinulata4.3Fluorinated o-cresol
Aspergillus niger3.5Fluorobenzoate
Leptodontium sp.2.1Catecholic intermediates

Toxicity and Health Effects

The acute health effects of exposure to this compound include skin and eye irritation, as well as respiratory tract irritation upon inhalation. Chronic exposure may lead to more severe health outcomes, including potential carcinogenic effects. The New Jersey Department of Health has classified it as a substance that requires careful handling due to these health risks .

Case Studies in Medicinal Chemistry

This compound has been utilized in the synthesis of biologically active compounds. For instance, it serves as a precursor for indole derivatives through domino reactions with nitriles, yielding high percentages of product with significant biological activity . This highlights its role as a versatile building block in drug discovery.

Table 2: Synthesis of Indoles from this compound

Reaction Conditions Yield (%) Biological Activity
This compound + Nitriles48-92Anticancer, antimicrobial properties

Environmental Impact

The biodegradation of this compound by fungi not only aids in reducing environmental contamination but also showcases the potential for bioremediation strategies leveraging microbial metabolism. Understanding these pathways is crucial for developing efficient methods to mitigate pollution from fluorinated compounds.

Properties

IUPAC Name

1-fluoro-2-methylbenzene
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InChI

InChI=1S/C7H7F/c1-6-4-2-3-5-7(6)8/h2-5H,1H3
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InChI Key

MMZYCBHLNZVROM-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1F
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Molecular Formula

C7H7F
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DSSTOX Substance ID

DTXSID7021811
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Molecular Weight

110.13 g/mol
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Physical Description

2-fluorotoluene appears as a colorless liquid with an aromatic odor. May sink or float on water. (USCG, 1999)
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Boiling Point

237.2 °F at 760 mmHg (USCG, 1999)
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Flash Point

55 °F (USCG, 1999)
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Density

1.0041 at 55.4 °F (USCG, 1999) - Denser than water; will sink
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Vapor Pressure

47.05 mmHg (USCG, 1999)
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CAS No.

95-52-3
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Melting Point

-79.6 °F (USCG, 1999)
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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